5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-(4-ethoxyphenyl)-1,3-oxazole-4-carbonitrile
Beschreibung
Eigenschaften
IUPAC Name |
5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-(4-ethoxyphenyl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O3/c1-2-30-17-9-7-16(8-10-17)21-26-20(15-25)23(31-21)28-13-11-27(12-14-28)22(29)18-5-3-4-6-19(18)24/h3-10H,2,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXMRJGXPQXGEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-(4-ethoxyphenyl)-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting with the preparation of the piperazine and oxazole intermediates. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated systems and large-scale reactors.
Analyse Chemischer Reaktionen
This compound can undergo various types of chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or nitration reactions using reagents like bromine or nitric acid. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In the realm of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its oxazole and piperazine moieties allow for diverse chemical reactions, including:
- Oxidation : Utilizing agents like potassium permanganate.
- Reduction : Employing lithium aluminum hydride.
- Substitution : Conducting halogenation or nitration reactions.
These reactions enable the development of novel compounds with potentially enhanced properties.
Biology
The compound is being investigated as a biochemical probe that can interact with specific biological targets. Its structural features suggest potential roles in:
- Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways, influencing cellular processes.
- Receptor Binding : It has the potential to bind to central nervous system receptors, modulating neurotransmitter release and affecting neurological functions.
Medicine
5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-(4-ethoxyphenyl)-1,3-oxazole-4-carbonitrile shows promise in pharmacological studies for:
- Anti-inflammatory Activity : Research indicates potential effects on inflammatory pathways.
- Anticancer Properties : Preliminary studies suggest it may inhibit cancer cell proliferation through various mechanisms.
Case Study: Anticancer Activity
A study evaluating the anticancer effects of similar oxazole derivatives revealed that modifications in the piperazine ring can significantly enhance cytotoxicity against specific cancer cell lines. The study reported IC50 values indicating effective concentrations for inducing apoptosis in tumor cells.
Industry
In industrial applications, this compound is utilized for developing new materials and chemical processes. Its unique properties make it suitable for:
- Pharmaceutical Formulations : As an active pharmaceutical ingredient (API) in drug development.
- Chemical Manufacturing : As a precursor for synthesizing other functionalized compounds.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of this compound has revealed that modifications can significantly affect its biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Substituent Variation | Alters potency against targets |
| Ring Modifications | Impacts binding affinity |
The biological activity of this compound is attributed to its interaction with various molecular targets. Key findings include:
Antimicrobial Activity
A comparative study on antimicrobial properties found that derivatives of this compound exhibited notable activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Compound | MIC (µg/ml) against S. aureus | MIC (µg/ml) against E. coli |
|---|---|---|
| Compound A | 0.8 | 3.2 |
| Compound B | 1.6 | 1.6 |
These results highlight the potential for structural optimization to enhance antimicrobial efficacy.
Neuroprotective Effects
Research focused on neuroprotective effects demonstrated that similar oxazole derivatives could protect neuronal cells from oxidative stress-induced damage. The piperazine moiety was identified as crucial in mediating these protective effects.
Pharmacokinetic Profile
The pharmacokinetic characteristics of 5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-(4-ethoxyphenyl)-1,3-oxazole-4-carbonitrile have been studied in animal models, showing favorable absorption, distribution, metabolism, and excretion (ADME) properties:
| Parameter | Value |
|---|---|
| Oral Bioavailability | High |
| Brain Penetration | Effective |
These attributes make it a candidate for further development in treating neurological disorders.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring is known to modulate the pharmacokinetic properties, while the oxazole ring can interact with biological macromolecules. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The compound belongs to a family of 1,3-oxazole-4-carbonitriles with piperazine-linked benzoyl groups. Below is a detailed comparison with structurally analogous derivatives:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Electronic Effects :
- The 2-chlorobenzoyl group in the reference compound provides moderate electron withdrawal, balancing reactivity and stability. In contrast, 2-fluoro () and 4-fluoro () analogs exhibit higher electronegativity, which may improve binding to hydrophobic protein pockets but reduce metabolic stability.
- The 4-ethoxyphenyl group (reference compound) introduces electron-donating effects, enhancing solubility compared to halogenated analogs like 2-fluorophenyl ().
The vinyl linker in introduces conformational rigidity, which may enhance selectivity for planar targets (e.g., kinase ATP-binding domains).
Solubility and Bioavailability :
- Furan-2-yl () and 4-ethoxyphenyl (reference) groups improve aqueous solubility compared to fully aromatic systems (e.g., ).
- Chloroacetyl () increases reactivity but may reduce in vivo stability due to susceptibility to hydrolysis.
Synthetic Accessibility :
- Multi-component one-pot reactions (similar to ) are likely employed for the reference compound, given its structural complexity. Derivatives like may require stepwise acylations.
Biologische Aktivität
The compound 5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-(4-ethoxyphenyl)-1,3-oxazole-4-carbonitrile is a synthetic organic molecule that has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 436.9 g/mol. The structure features an oxazole ring, a piperazine moiety, and substituents that may influence its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H21ClN4O3 |
| Molecular Weight | 436.9 g/mol |
| IUPAC Name | 5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-(4-ethoxyphenyl)-1,3-oxazole-4-carbonitrile |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can affect cellular processes.
- Receptor Binding : It has the potential to bind to receptors in the central nervous system, modulating neurotransmitter release and influencing neurological functions.
- DNA/RNA Intercalation : The compound may intercalate into DNA or RNA, impacting gene expression and protein synthesis.
Structure-Activity Relationship (SAR)
Recent studies have explored the SAR of related compounds, revealing insights into how structural modifications can enhance or diminish biological activity. For instance, the introduction of different substituents on the piperazine ring or variations in the oxazole scaffold can significantly alter potency against specific biological targets.
Antimicrobial Activity
A study evaluating the antimicrobial properties of oxazole derivatives found that compounds similar to 5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-(4-ethoxyphenyl)-1,3-oxazole-4-carbonitrile exhibited notable activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several derivatives:
| Compound | MIC (µg/ml) against S. aureus | MIC (µg/ml) against E. coli |
|---|---|---|
| Compound A | 0.8 | 3.2 |
| Compound B | 1.6 | 1.6 |
These results suggest that structural modifications can lead to enhanced antimicrobial properties.
Neuroprotective Effects
Another research focused on neuroprotective effects demonstrated that similar oxazole derivatives could protect neuronal cells from oxidative stress-induced damage. The study highlighted the importance of the piperazine moiety in mediating these effects.
Pharmacokinetic Profile
The pharmacokinetic profile of 5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-(4-ethoxyphenyl)-1,3-oxazole-4-carbonitrile has been characterized in animal models, showing favorable absorption and distribution characteristics. The compound exhibited good oral bioavailability and brain penetration, making it a candidate for further development in treating neurological disorders.
Q & A
Synthesis Optimization
Q: What methodologies are recommended for optimizing the synthesis of this compound to improve yield and purity while minimizing side reactions? A:
- Key Steps :
- Cyclization : Use POCl₃ as a cyclizing agent under controlled temperature (120°C) to form the oxazole core, as demonstrated in analogous oxadiazole syntheses .
- Piperazine Substitution : Employ nucleophilic substitution with 2-chlorobenzoyl chloride under inert conditions (N₂ atmosphere) to avoid hydrolysis of the benzoyl group.
- Purification : Utilize column chromatography with gradient elution (ethyl acetate/hexane) followed by recrystallization from ethanol to isolate high-purity product (>95% HPLC purity) .
- Yield Enhancement : Optimize stoichiometric ratios (e.g., 1.2:1 molar ratio of piperazine derivative to oxazole precursor) to account for steric hindrance from the ethoxyphenyl group.
Structural Characterization
Q: What advanced spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound? A:
- X-ray Crystallography : Resolve the 3D conformation of the piperazine-oxazole linkage, noting dihedral angles between the benzoyl and ethoxyphenyl groups to assess planarity .
- Multinuclear NMR : Assign peaks using ¹H-¹³C HSQC and HMBC to verify the carbonitrile group’s position (C-4) and the absence of tautomerism in the oxazole ring .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error to validate the molecular formula.
Biological Activity Profiling
Q: What in vitro assays are recommended to evaluate this compound’s potential as a kinase inhibitor or receptor modulator? A:
- Kinase Inhibition :
- Cellular Uptake : Perform LC-MS/MS quantification in HEK-293 cells to correlate intracellular concentration with activity .
Structure-Activity Relationship (SAR) Studies
Q: How should researchers design experiments to explore the SAR of the piperazine and oxazole moieties? A:
- Piperazine Modifications : Synthesize analogs with varying benzoyl substituents (e.g., 2-fluorobenzoyl vs. 2-chlorobenzoyl) to assess halogen effects on target binding .
- Oxazole Substitutions : Replace the 4-ethoxyphenyl group with electron-withdrawing (e.g., nitro) or -donating (e.g., methyl) groups to evaluate electronic effects on activity .
- Statistical Analysis : Apply multivariate regression (e.g., PLS) to correlate structural descriptors (ClogP, polar surface area) with IC₅₀ values .
Environmental Fate and Stability
Q: What methodologies are used to assess the environmental persistence and biodegradation pathways of this compound? A:
- Hydrolysis Studies : Incubate the compound in buffered solutions (pH 4–9) at 25°C and 40°C, monitoring degradation via HPLC-UV. The carbonitrile group may hydrolyze to carboxylic acid under alkaline conditions .
- Soil Microcosms : Use OECD 307 guidelines to evaluate half-life in agricultural soil, focusing on microbial degradation products via GC-MS .
Data Contradiction Resolution
Q: How should researchers address discrepancies in biological activity data across different experimental setups? A:
- Standardization : Normalize data using Z-score transformation to account for inter-lab variability in assay conditions (e.g., ATP concentration, cell passage number) .
- Meta-Analysis : Apply Cochrane’s Q-test to identify heterogeneous datasets, followed by subgroup analysis (e.g., separating kinase vs. non-kinase targets) .
Analytical Method Development
Q: How can HPLC methods be optimized for quantifying this compound in complex biological matrices? A:
- Column Selection : Use a C18 column (2.6 µm particle size) with a mobile phase of 0.1% formic acid in water/acetonitrile (70:30 → 30:70 gradient).
- Detection : Set UV detection at 254 nm (λmax for oxazole) and validate linearity (R² >0.99) across 1–100 µg/mL .
- Sample Prep : Deproteinize plasma samples with acetonitrile (3:1 v/v) to minimize matrix interference .
Toxicity Profiling
Q: What in vivo models are appropriate for preliminary toxicity assessment? A:
- Acute Toxicity : Conduct OECD 423 tests in Sprague-Dawley rats (oral gavage, 300–2000 mg/kg), monitoring hepatic enzymes (ALT/AST) and renal biomarkers (creatinine) .
- Genotoxicity : Perform Ames tests (TA98 strain) with metabolic activation (S9 fraction) to detect mutagenic potential from the carbonitrile group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
